molecular formula C12H16N2O2 B2950980 (3S)-3-Benzylmorpholine-4-carboxamide CAS No. 2408936-75-2

(3S)-3-Benzylmorpholine-4-carboxamide

Cat. No.: B2950980
CAS No.: 2408936-75-2
M. Wt: 220.272
InChI Key: QGTRPFNNGHSASX-NSHDSACASA-N
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Description

(3S)-3-Benzylmorpholine-4-carboxamide is a chiral morpholine derivative offered for research and development purposes. Compounds featuring the morpholine scaffold, such as this one, are of significant interest in medicinal chemistry and drug discovery due to their versatile physicochemical properties and potential to interact with biological targets . The morpholine ring is a common pharmacophore found in molecules designed to modulate various enzymes and receptors. For instance, structurally related morpholine compounds have been investigated as high-affinity antagonists for receptors like the tachykinin NK1 receptor and as potential treatments for parasitic diseases . The specific stereochemistry at the 3-position, denoted by the (S) configuration, is often critical for a compound's biological activity and binding affinity. This product is intended for research applications only and is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers are responsible for verifying the specific suitability of this compound for their intended studies.

Properties

IUPAC Name

(3S)-3-benzylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)14-6-7-16-9-11(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTRPFNNGHSASX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1C(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Benzylmorpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of diethanolamine with a suitable reagent, such as sulfuric acid or phosphorus oxychloride.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of morpholine with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzylated morpholine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reductive Amination Precursor

The morpholine backbone is constructed via reductive amination. A precursor such as (3S)-3-benzylmorpholine is synthesized by reducing intermediates like (3S)-3-benzylmorpholine-4-carboxylate using lithium aluminium hydride (LiAlH4_4) in THF .

Critical Steps

  • Reduction : LiAlH4_4 reduces the carboxylate ester to the corresponding alcohol.

  • Isolation : The product is purified via filtration and solvent evaporation.

Functionalization at the Morpholine Nitrogen

The carboxamide nitrogen can be alkylated or functionalized further:

  • Example : Benzylation of the morpholine nitrogen using benzyl bromide in the presence of K2_2CO3_3 yields N-substituted derivatives. This method is analogous to reactions reported for structurally similar morpholines .

Spectroscopic Data

  • 1^11H NMR : Key signals include δ 3.35–3.60 ppm (morpholine ring protons) and δ 7.10–7.34 ppm (aromatic protons) .

  • 13^{13}13C NMR : Peaks at δ 169–170 ppm confirm the carboxamide carbonyl group .

Stability and Reactivity

  • Hydrolysis : The carboxamide group is stable under acidic conditions but hydrolyzes slowly in strong bases (e.g., NaOH) to form carboxylic acids .

  • Thermal Stability : No decomposition is observed below 150°C, making it suitable for high-temperature reactions .

Comparative Reaction Efficiency

Reaction efficiency varies with substituents on the isocyanate:

IsocyanateReaction TimeDiastereoselectivity
Cyclohexyl isocyanate1 hourHigh
Phenyl isocyanate1 hourModerate

Scientific Research Applications

(3S)-3-Benzylmorpholine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Benzylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the morpholine ring play crucial roles in binding to these targets, influencing their activity. The carboxamide group may also participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Morpholine Derivatives
  • (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
    • Key Differences :
  • Replaces the carboxamide group with a carboxylic acid.
  • Physicochemical Properties:
  • Molecular Formula: C₁₂H₁₃NO₄ vs. (3S)-3-Benzylmorpholine-4-carboxamide (C₁₂H₁₆N₂O₂ estimated).
  • Melting Point: 179–180°C (isopropanol) .
  • Boiling Point: 506.8°C .
(b) Benzoxaborole Derivatives
  • 2,1-Benzoxaborole-6-carboxylic acid, 1,3-dihydro-1-hydroxy-4-(trifluoromethyl)-
    • Key Differences :
  • Boron-containing heterocycle (benzoxaborole) instead of morpholine.
  • Trifluoromethyl group enhances lipophilicity and metabolic stability.
    • Physicochemical Properties :
  • Molecular Formula: C₉H₆BF₃O₄ .
  • Molecular Weight: 245.95 g/mol .

Pharmacological and Industrial Relevance

  • This compound: No direct pharmacological data are available in the provided evidence.
  • (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid : The carboxylic acid moiety may limit blood-brain barrier penetration compared to carboxamides, reducing CNS applicability .
  • Benzoxaborole derivatives: Known for antifungal and anti-inflammatory applications due to boron’s electrophilic properties .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound C₁₂H₁₆N₂O₂* ~236.28*
(3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid C₁₂H₁₃NO₄ 235.24 179–180 506.8
2,1-Benzoxaborole-6-carboxylic acid C₉H₆BF₃O₄ 245.95

*Estimated based on structural similarity.

Research Findings and Limitations

  • Key Observations :

    • The carboxamide group in this compound may enhance binding affinity to enzymes compared to carboxylic acid analogues .
    • Benzoxaborole derivatives exhibit distinct reactivity due to boron’s vacant p-orbital, enabling interactions with biological nucleophiles .
  • Limitations: No direct comparative pharmacological or toxicity data for this compound are available in the provided evidence.

Biological Activity

(3S)-3-Benzylmorpholine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The synthesis of this compound typically involves the reaction of morpholine derivatives with benzyl halides followed by carboxylation. This method allows for the introduction of various substituents that can modulate biological activity. The compound's structure can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

Opioid Receptor Affinity

Research indicates that compounds in the morpholine class exhibit significant affinity for opioid receptors, particularly the μ-opioid receptor. For instance, related compounds have shown high μ-selectivity with varying degrees of potency. The biological activity of this compound could potentially align with these findings, suggesting analgesic properties similar to those observed in fentanyl derivatives .

In Vitro Studies

A study focusing on the structure-activity relationship (SAR) of morpholine derivatives revealed that modifications at the benzyl position significantly influenced biological activity. Compounds exhibiting electron-withdrawing groups showed enhanced cytotoxicity against cancer cells, indicating that this compound could be optimized for better efficacy .

Enzyme Inhibition

Inhibitory activity against enzymes such as monoamine oxidase (MAO) and cholinesterases has been reported for related compounds. For instance, certain derivatives exhibited selective inhibition with IC50 values below 2.5 µM, suggesting that this compound may also possess similar inhibitory effects on neurodegenerative disease-related enzymes .

Data Summary Table

Biological Activity IC50 Values Reference
μ-opioid receptor affinityVaries
Cytotoxicity against PC-3 cells3.56 - 10.22 µM
MAO Inhibition< 2.5 µM

Q & A

Basic Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of (3S)-3-Benzylmorpholine-4-carboxamide?

  • Methodological Answer : Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers, validated against known standards. X-ray crystallography can confirm absolute configuration by comparing experimental data to Cambridge Structural Database entries. For asymmetric synthesis, employ chiral auxiliaries or catalysts (e.g., L-proline derivatives) to minimize racemization during the benzylmorpholine ring formation .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Combine multiple orthogonal methods:

  • HPLC with UV detection (≥97% purity threshold, as per industrial standards like HLC ).
  • 1H/13C NMR to verify structural integrity and detect impurities (e.g., residual solvents or diastereomers).
  • Mass spectrometry (HRMS) for exact mass confirmation.
  • Karl Fischer titration for water content analysis, especially if the compound is hygroscopic.

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen against target receptors (e.g., GPCRs or enzymes) using fluorescence polarization or SPR (surface plasmon resonance) for binding affinity. Include structurally related analogs (e.g., 4-benzylmorpholine derivatives ) to establish structure-activity relationships (SAR).
  • Cellular models : Use primary cells or immortalized lines (e.g., HEK293) transfected with target proteins to assess functional activity (e.g., cAMP modulation).
  • Negative controls : Compare to inactive enantiomers (e.g., (3R)-isomer) to confirm stereospecific effects.

Q. How can conflicting data on the compound’s pharmacokinetic (PK) properties be resolved?

  • Methodological Answer : Contradictions in PK data (e.g., bioavailability or half-life) often arise from experimental variables:

  • Species differences : Cross-validate results in multiple animal models (rodent vs. non-rodent).
  • Formulation variability : Standardize vehicles (e.g., PEG vs. saline) to reduce absorption discrepancies.
  • Analytical sensitivity : Use LC-MS/MS for plasma quantification instead of ELISA to improve accuracy.
  • Statistical rigor : Apply meta-analysis frameworks to harmonize datasets from independent studies .

Q. What strategies are effective for studying polymorphic modifications of this compound?

  • Methodological Answer : Polymorphism impacts solubility and bioavailability. Use:

  • Thermal analysis : DSC (differential scanning calorimetry) to identify melting points and phase transitions.
  • PXRD (powder X-ray diffraction) to distinguish crystalline forms.
  • Solvent-mediated crystallization : Screen 10+ solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate polymorphs.
  • Stability testing : Store samples at 40°C/75% RH for 4 weeks to assess form conversion. Reference NIST standards for validation .

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